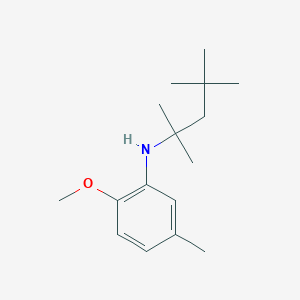
2-Bromo-6-(3-methylpiperidin-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンは、分子式C11H15BrN2の化学化合物です。これは、3位にメチル基が置換されたピペリジン環を特徴とする臭素化ピリジン誘導体です。
準備方法
合成経路と反応条件
2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンの合成は、一般的に6-(3-メチルピペリジン-1-イル)ピリジンの臭素化を伴います。このプロセスは、ピリジン環の所望の位置での選択的臭素化を確実に確保するために、制御された条件下で臭素またはその他の臭素化剤を使用して実施できます。
工業生産方法
工業的な設定では、2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンの生産には、一貫性と効率を確保するために自動化された機器を使用した大規模な臭素化反応が含まれる場合があります。反応条件(温度、溶媒、反応時間など)は、収率と純度を最大化するように最適化されています。
化学反応の分析
反応の種類
2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンは、次のものを含むさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子は、置換反応で他の求核剤に置き換えることができます。
酸化と還元: この化合物は、酸化と還元反応に関与し、窒素または炭素原子の酸化状態を変更することができます。
カップリング反応: より複雑な分子を形成するためのカップリング反応に使用できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。条件には、通常、適切な溶媒と反応を促進するための塩基の使用が含まれます。
酸化と還元: 過酸化水素、水素化ホウ素ナトリウム、またはその他の酸化および還元剤が制御された条件下で使用されます。
カップリング反応: 鈴木反応やヘック反応などのパラジウム触媒カップリング反応が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな置換ピリジン誘導体を生成する可能性があり、カップリング反応はより複雑な複素環式化合物を生成する可能性があります。
科学研究への応用
2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子と複素環の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生物学的システムの研究に、および生物活性分子の合成の前駆体として使用できます。
産業: この化合物は、特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンの作用機序は、その特定の用途によって異なります。一般的に、この化合物は、臭素とピペリジン官能基を通じて、酵素や受容体などのさまざまな分子標的に相互作用することができます。これらの相互作用は、標的分子の活性を調節することができ、さまざまな生物学的効果につながります。
類似の化合物との比較
類似の化合物
2-ブロモ-6-メチルピリジン: ピペリジン環を持たないより単純な臭素化ピリジン誘導体。
6-(3-メチルピペリジン-1-イル)ピリジン: 2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンの非臭素化前駆体。
2-クロロ-6-(3-メチルピペリジン-1-イル)ピリジン: 類似の特性を持つ塩素化類似体。
独自性
2-ブロモ-6-(3-メチルピペリジン-1-イル)ピリジンは、臭素原子とピペリジン環の両方が存在するため、独自です。これらは、明確な化学反応性と潜在的な生物活性を与えます。これらの官能基の組み合わせにより、さまざまな研究および工業用途で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative without the piperidine ring.
6-(3-methylpiperidin-1-yl)pyridine: The non-brominated precursor of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine.
2-Chloro-6-(3-methylpiperidin-1-yl)pyridine: A chlorinated analog with similar properties.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15BrN2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
2-bromo-6-(3-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
InChIキー |
SVHJQSZPLOXNSA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


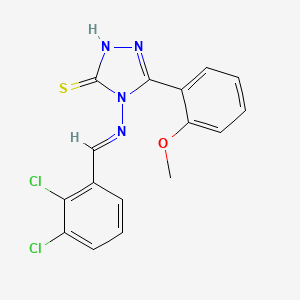

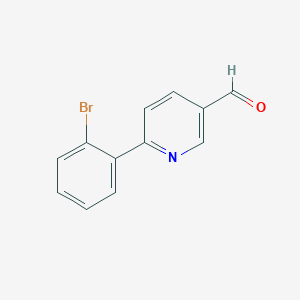


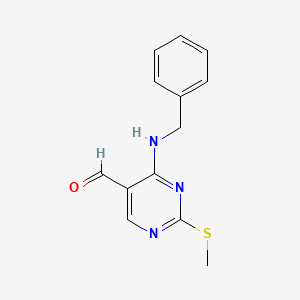
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B12051188.png)
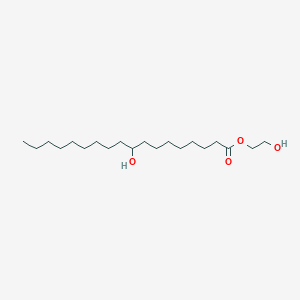
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)
